molecular formula C10H13BrClNO B592878 3-Bromomethcathinone (hydrochloride) CAS No. 676487-42-6

3-Bromomethcathinone (hydrochloride)

Cat. No.: B592878
CAS No.: 676487-42-6
M. Wt: 278.57 g/mol
InChI Key: HNHVECYNAJJZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    3-Bromomethcathinone: is a designer drug that has been identified in products marketed as bath salts or plant food.

  • The chemical formula for 3-BMC is C₁₀H₁₂BrNO • HCl , with a molecular weight of 278.6 g/mol.
  • Scientific Research Applications

      Chemistry: 3-BMC serves as a model compound for studying synthetic cathinones and their derivatives.

      Biology: Research may explore its effects on neurotransmitter systems or cellular processes.

      Medicine: Limited data exist, but it could be relevant for understanding stimulant-related toxicity.

      Industry: Not commonly used industrially due to its illicit nature.

  • Safety and Hazards

    3-Bromomethcathinone (hydrochloride) is not for human or veterinary use . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

    Mechanism of Action

    Target of Action

    The primary targets of 3-BMC are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in mood regulation and the body’s response to stress.

    Mode of Action

    3-BMC acts as a serotonin and norepinephrine reuptake inhibitor . By inhibiting the reuptake of these neurotransmitters, 3-BMC increases their concentration in the synaptic cleft, leading to prolonged neurotransmitter action.

    Preparation Methods

      Synthetic Routes: While specific synthetic routes for 3-BMC are not widely documented, it is likely synthesized through modifications of the cathinone structure.

      Industrial Production: Information on industrial-scale production methods is limited due to its illicit nature.

  • Chemical Reactions Analysis

      Reactions: 3-BMC can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on reaction conditions and reagents used.

  • Comparison with Similar Compounds

      Similar Compounds: Other synthetic cathinones, such as mephedrone, methcathinone, and methylone, share structural similarities with 3-BMC.

      Uniqueness: 3-BMC’s bromine substitution distinguishes it from other cathinones.

    Properties

    IUPAC Name

    1-(3-bromophenyl)-2-(methylamino)propan-1-one;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H12BrNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HNHVECYNAJJZIQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C(=O)C1=CC(=CC=C1)Br)NC.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H13BrClNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    278.57 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    676487-42-6
    Record name 3-Bromomethcathinone hydrochloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676487426
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 3-BROMOMETHCATHINONE HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK47N4W2NS
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-Bromomethcathinone (hydrochloride)
    Reactant of Route 2
    Reactant of Route 2
    3-Bromomethcathinone (hydrochloride)
    Reactant of Route 3
    Reactant of Route 3
    3-Bromomethcathinone (hydrochloride)
    Reactant of Route 4
    Reactant of Route 4
    3-Bromomethcathinone (hydrochloride)
    Reactant of Route 5
    Reactant of Route 5
    3-Bromomethcathinone (hydrochloride)
    Reactant of Route 6
    Reactant of Route 6
    3-Bromomethcathinone (hydrochloride)

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.